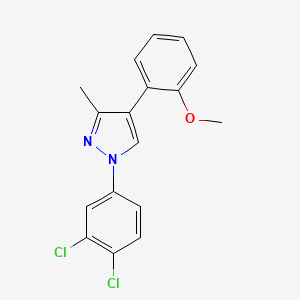

1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-11-14(13-5-3-4-6-17(13)22-2)10-21(20-11)12-7-8-15(18)16(19)9-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFBFBAKMXCGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Substitution reactions:

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of the pyrazole ring.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methyl-1H-pyrazole: Lacks the dichlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Contains a single chlorine atom, which may affect its reactivity and biological activity.

1-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole: The presence of two methoxy groups can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 320.20 g/mol

The presence of the dichlorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7), with IC values in the low micromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| This compound | HT-29 | 4.8 |

| Related Pyrazole Derivative | A549 (Lung) | 6.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. For example, one study reported that a pyrazole derivative exhibited superior anti-inflammatory activity compared to diclofenac sodium in animal models . The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors related to pain and inflammation.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against a panel of human cancer cell lines. The compound showed promising results, particularly against ovarian and colon cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this pyrazole derivative in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions : Use copper(II) bis(trifluoromethanesulfonate) as a catalyst in ionic liquids at 130°C for 2 hours to promote cyclization .

- Solvent Systems : THF/water mixtures (1:1) enhance solubility of intermediates, while refluxing methanol with hydrochloric acid facilitates condensation .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization from dichloromethane yield >95% purity .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure, and what characteristic peaks should researchers expect?

Methodological Answer:

- NMR :

- IR : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-O (methoxy group, ~1250 cm⁻¹) .

Q. How can researchers monitor reaction progress during synthesis?

Methodological Answer:

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 4°C, away from strong oxidizers .

Q. How can solubility challenges be addressed during biological assays?

Methodological Answer:

- Solubilizers : Use DMSO (≤1% v/v) for initial stock solutions.

- Surfactants : Add Tween-80 (0.01% w/v) to aqueous buffers for improved dispersion .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., COX-2 or kinase domains). Parameterize charges with AM1-BCC .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Q. How can reaction mechanisms be elucidated for substituent modifications?

Methodological Answer:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis : Replace methoxy with ethoxy or halogen groups to assess electronic effects.

- Biological Testing : Pair cytotoxicity (MTT assay) with enzyme inhibition (e.g., COX-2 ELISA) to correlate substituents with activity .

Q. How can stability studies under stress conditions inform formulation development?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (254 nm, 48 hours), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.

- Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., demethylation or ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.